![molecular formula C27H24N2O5S B280813 BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B280813.png)
BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: is a complex organic compound with a unique structure that combines a naphthofuran core with a quinolinylsulfonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan ring precursor under acidic or basic conditions.
Introduction of the Quinolinylsulfonylamino Group: This step involves the reaction of the naphthofuran intermediate with a quinoline derivative, followed by sulfonylation using reagents such as sulfonyl chlorides.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions to form the butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl and naphthofuran moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinolinylsulfonylamino group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the quinolinyl ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones or naphthofuran epoxides, while reduction may produce quinolinylamines or naphthofuran alcohols.
科学的研究の応用
BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new dyes, pigments, or other specialty chemicals.
作用機序
The mechanism by which BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the quinolinylsulfonylamino group may bind to enzymes or receptors, inhibiting their activity or altering their function. The naphthofuran core may also play a role in stabilizing these interactions or facilitating the compound’s entry into cells.
類似化合物との比較
Similar Compounds
BUTYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: can be compared to other naphthofuran derivatives, such as naphthofuran-3-carboxylates, which may have similar chemical properties but lack the quinolinylsulfonylamino group.
Quinolinylsulfonylamino derivatives: Compounds like quinolinylsulfonylamino benzoates may share similar biological activities but differ in their core structures.
Uniqueness: : The uniqueness of This compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C27H24N2O5S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
butyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-3-4-15-33-27(30)24-17(2)34-26-20-12-6-5-11-19(20)22(16-21(24)26)29-35(31,32)23-13-7-9-18-10-8-14-28-25(18)23/h5-14,16,29H,3-4,15H2,1-2H3 |
InChIキー |
UIBVVPRILZVPAT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
正規SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
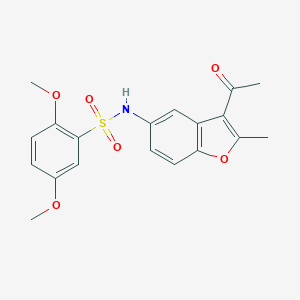
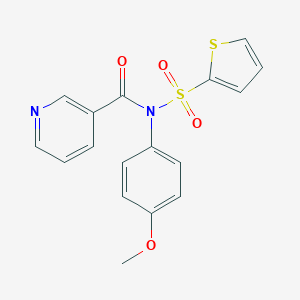
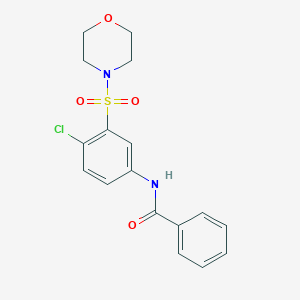
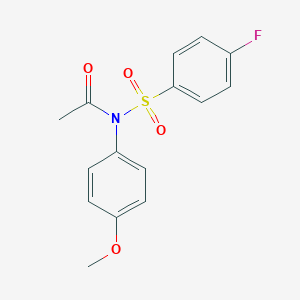
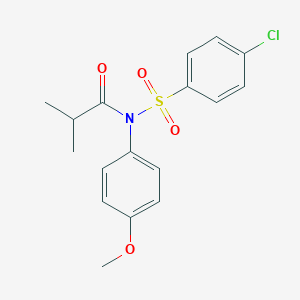
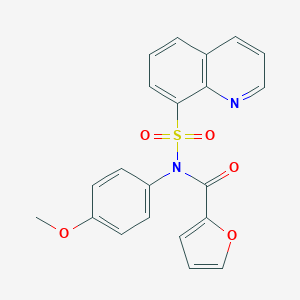

![N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
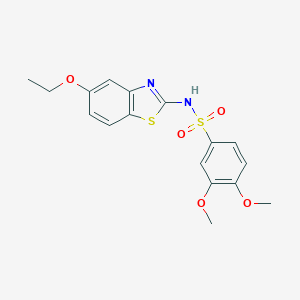
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
